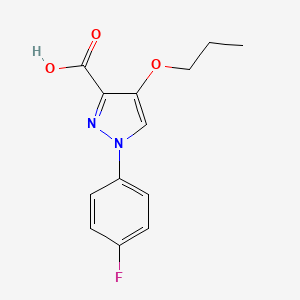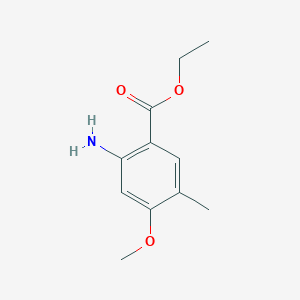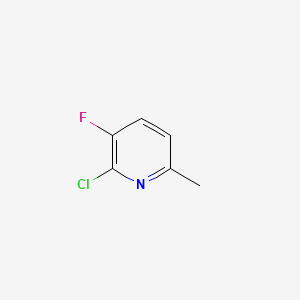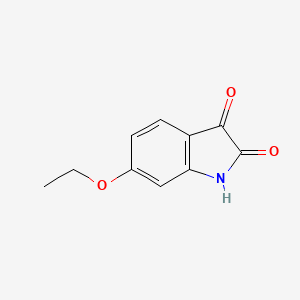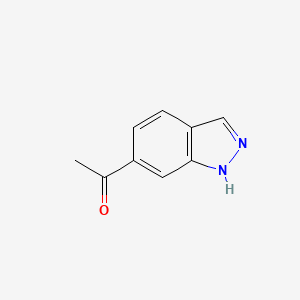
1-(1H-indazol-6-yl)ethanone
Vue d'ensemble
Description
“1-(1H-indazol-6-yl)ethanone” is a chemical compound with the CAS Number: 189559-85-1 . It has a molecular weight of 160.18 and its molecular formula is C9H8N2O . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “1-(1H-indazol-6-yl)ethanone” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
“1-(1H-indazol-6-yl)ethanone” is a solid at room temperature . It has a molecular weight of 160.18 and its molecular formula is C9H8N2O .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : Various synthesis techniques have been explored for compounds related to 1-(1H-indazol-6-yl)ethanone, employing methods like click chemistry, nucleophilic substitution, and cyclization processes. These methods are crucial for the production of structurally diverse compounds with potential biological activities (Govindhan et al., 2017); (Ji et al., 2017).
Biological Activities
Antimicrobial Properties : Various derivatives of 1-(1H-indazol-6-yl)ethanone have shown antimicrobial activities. For instance, studies have highlighted the effectiveness of these compounds against fungi and bacteria, which could be valuable in the development of new antimicrobial agents (Li Bochao et al., 2017); (Nagamani et al., 2018).
Corrosion Inhibition : Some derivatives of 1-(1H-indazol-6-yl)ethanone, such as 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), have been evaluated as corrosion inhibitors for metals in acidic environments. Their efficiency in protecting metals like mild steel highlights potential industrial applications (Jawad et al., 2020).
Therapeutic Potential
- Potential in Treating Tuberculosis : Derivatives of 1-(1H-indazol-6-yl)ethanone have been investigated for their potential in treating tuberculosis. Compounds such as 1-(1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indol-3-yl)ethanone have shown activity against Mycobacterium tuberculosis, suggesting a promising avenue for antitubercular agent development (Sharma et al., 2019).
Industrial and Agricultural Applications
Fungicide Synthesis : Certain indazole derivatives, including those related to 1-(1H-indazol-6-yl)ethanone, have been used as intermediates in the synthesis of agricultural fungicides. This highlights their importance in the development of chemicals for crop protection (Ji et al., 2017).
Material Protection : The application in corrosion inhibition, as mentioned earlier, extends to material protection in industrial settings. This underscores the broad utility of these compounds in various sectors (Jawad et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
1-(1H-indazol-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)7-2-3-8-5-10-11-9(8)4-7/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVRYEUFVDIBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657111 | |
| Record name | 1-(1H-Indazol-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indazol-6-yl)ethanone | |
CAS RN |
189559-85-1 | |
| Record name | 1-(1H-Indazol-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-indazol-6-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1452133.png)
![2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide](/img/structure/B1452134.png)
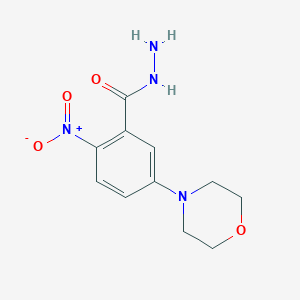
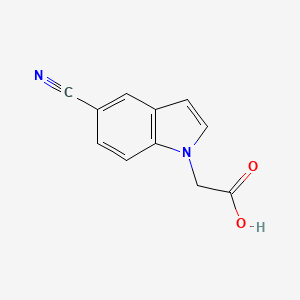
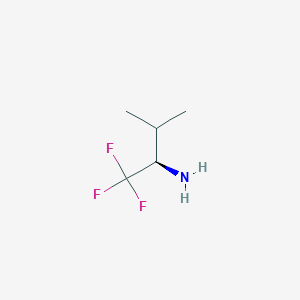
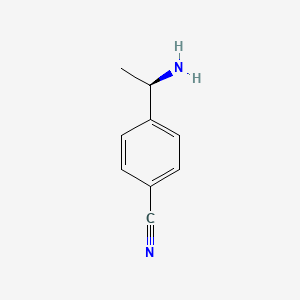
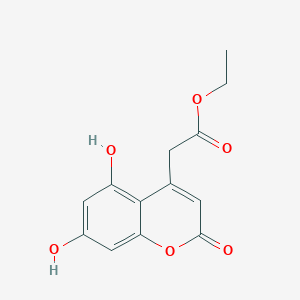
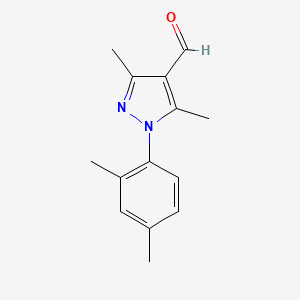
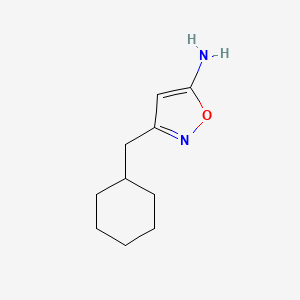
![Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate](/img/structure/B1452144.png)
